

Toxicological Profile of Disperse Blue 291: A Technical Guide

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Compound of Interest

Compound Name: Disperse blue 291

Cat. No.: B15555911

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Executive Summary

Disperse Blue 291 (C.I. 113395; CAS RN 56548-64-2) is a synthetic mono-azo dye primarily used in the textile industry. This document provides a comprehensive overview of its toxicological profile based on available scientific literature. The key findings indicate that **Disperse Blue 291** exhibits significant genotoxic and mutagenic properties both in vitro and in vivo. It has demonstrated the ability to induce DNA damage and micronuclei formation in mammalian cells and is mutagenic in bacterial reverse mutation assays. The dye is cytotoxic at high concentrations and is predicted to be highly toxic to aquatic organisms. Furthermore, it is recognized as a potential skin sensitizer. The toxicological activity, particularly genotoxicity, is likely mediated through the metabolic activation of the parent compound into reactive intermediates, a common pathway for azo dyes. Data on acute mammalian toxicity, carcinogenicity, and chronic toxicity remain limited.

Chemical and Physical Properties

Disperse Blue 291 is an aminoazobenzene derivative. Its identification and key properties are summarized below.

Property	Value	Reference
Chemical Name	N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-acetamide	[1]
CAS Registry No.	56548-64-2	[1]
Molecular Formula	C ₁₉ H ₂₁ BrN ₆ O ₆	[2]
Molecular Weight	509.31 g/mol	[2]
Boiling Point	700.4 °C at 760 mmHg (Predicted)	
Synonyms	C.I. Disperse Blue 291, C.I. 113395	[3]

Toxicological Profile

Acute Toxicity

No data on acute oral, dermal, or inhalation toxicity in mammals (e.g., LD50) were found in the reviewed literature. The primary acute toxicity data available pertains to aquatic organisms, derived from Quantitative Structure-Activity Relationship (QSAR) models.

Endpoint	Species	Value	Method	Reference
LC50 (96h)	Fish (Pimephales promelas)	0.0675 mg/L	OECD QSAR	[4]
EC50 (48h)	Daphnia Magna	0.0675 mg/L	OECD QSAR	[4]

These results indicate that **Disperse Blue 291** is predicted to be highly toxic to aquatic life.[4]

Genotoxicity and Mutagenicity

Disperse Blue 291 has been shown to be genotoxic and mutagenic across multiple test systems. Evidence suggests that metabolic activation is crucial for its mutagenic activity.

Assay Type	Test System	Concentration/ Dose	Results	Reference
In Vitro				
Comet Assay	Human HepG2 cells	$\geq 400 \mu\text{g/mL}$	Positive (Increased tail length)	[1]
Micronucleus Test	Human HepG2 cells	$\geq 400 \mu\text{g/mL}$	Positive (Increased MN frequency)	[1]
Ames Test	S. typhimurium TA98, TA100, TA1537, TA1538	Not specified	Positive	[3][5]
Ames Test	S. typhimurium YG1041 (+S9)	Not specified	Positive (Highest potency: 240 rev/ μg)	[5]
In Vivo				
Micronucleus Test	Swiss mice (bone marrow)	50 mg/kg bw (oral)	Positive (Increased MNPCEs)	[2][6]
Comet Assay	Swiss mice (blood, liver, kidney)	50 mg/kg bw (oral)	Negative (No primary DNA damage)	[6]

In vitro, the dye induced DNA strand breaks (comet assay) and chromosomal damage (micronucleus test) in the human hepatic cell line HepG2.[1][7] In the bacterial reverse mutation assay (Ames test), it was mutagenic for several Salmonella typhimurium strains, indicating its ability to cause both frameshift and base-pair substitution mutations.[3][5] The mutagenic response was enhanced by the addition of a metabolic activation system (S9), and specialized strains showed that both nitroreductase and O-acetyltransferase enzymes are important in this activation.[3][5]

In vivo, oral administration to mice resulted in a significant increase in the frequency of micronucleated polychromatic erythrocytes (MNPCEs) in bone marrow, confirming its clastogenic or aneugenic potential in a mammalian system.[6] However, the same study did not detect primary DNA damage in blood, liver, or kidney cells via the comet assay.[6]

Cytotoxicity

Studies have shown that **Disperse Blue 291** can decrease cell viability. In human HepG2 cells, a reduction in viability was observed at concentrations of 400 µg/mL and higher.[1]

Skin Sensitization

Disperse Blue 291 is considered a potential skin sensitizer. It is included in a list of disperse dyes proposed for restriction due to their sensitizing properties.[8] Azo dyes as a class are known to be implicated in allergic contact dermatitis from textiles, and their potential to act as electrophilic allergenic sensitizers has been demonstrated through their reactivity with nucleophilic peptides.[9]

Carcinogenicity

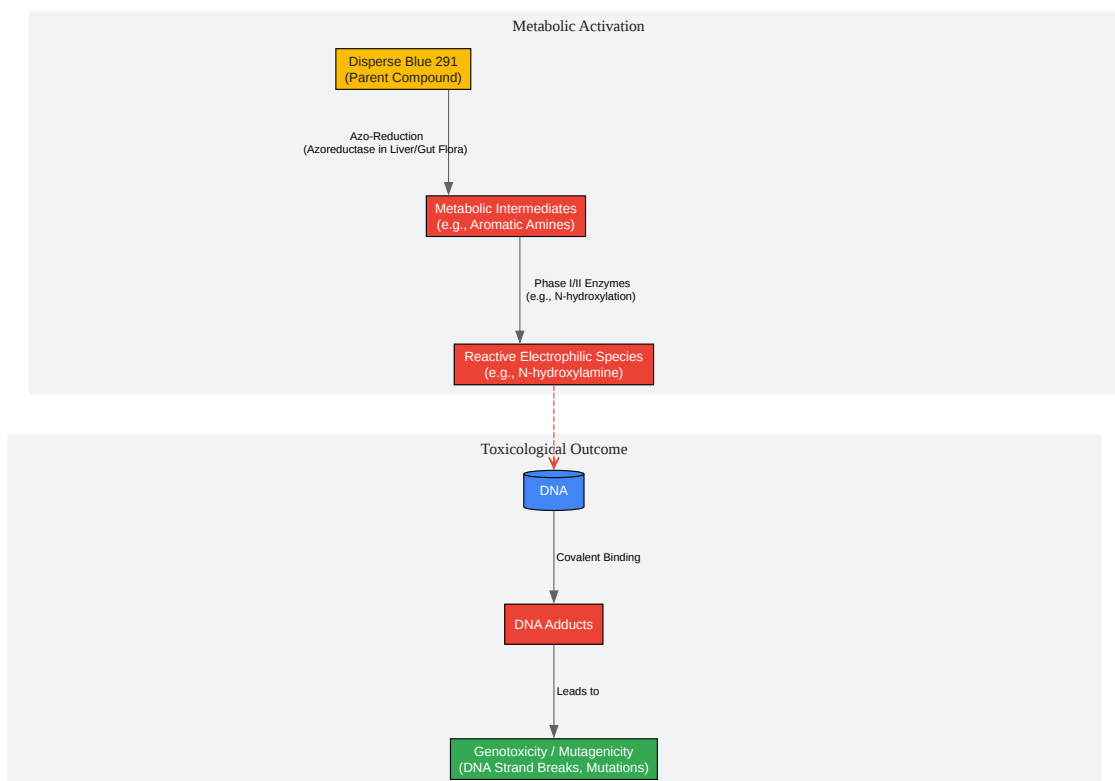
No specific long-term carcinogenicity bioassays for **Disperse Blue 291** were identified. However, the genotoxic nature of the dye is a significant concern. Azo dyes can be metabolized, particularly by intestinal microbiota, through the reductive cleavage of the azo bond to form aromatic amines.[10][11] Some aromatic amines are known human carcinogens, with the bladder being a common target organ.[12][13] The positive mutagenicity results, especially following metabolic activation, suggest a potential carcinogenic risk that warrants further investigation.[5]

Mechanisms of Toxicity

The primary mechanism of toxicity for **Disperse Blue 291**, particularly its genotoxicity, involves metabolic activation. Like many azo dyes, it is likely cleaved by azoreductase enzymes, which are present in liver microsomes and, significantly, in the anaerobic environment of the gut microbiota.[10][12] This reductive cleavage breaks the N=N bond, releasing aromatic amine metabolites. These amines can then undergo further metabolic activation (e.g., N-hydroxylation) to form highly reactive electrophilic species that can bind covalently to DNA, forming adducts that lead to mutations and chromosomal damage.[13] The enhancement of

mutagenicity in the Ames test with the S9 fraction strongly supports this bioactivation pathway.

[5]



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Proposed bioactivation pathway for **Disperse Blue 291**.

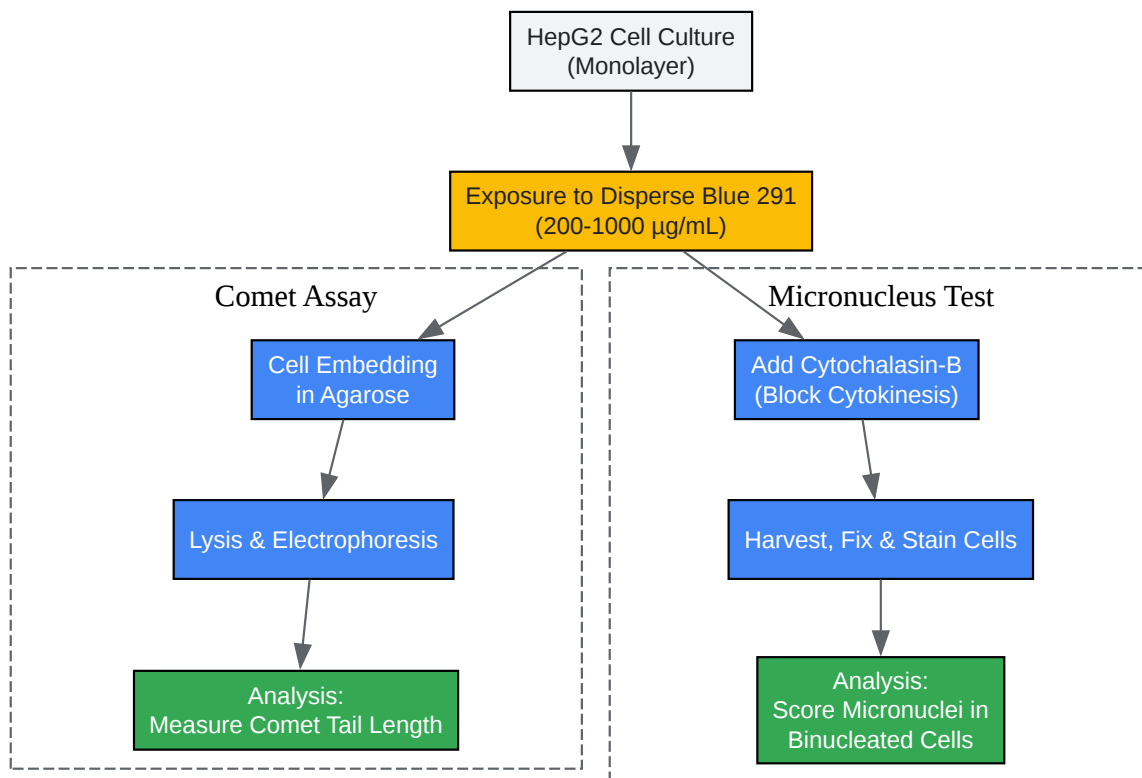
Experimental Protocols

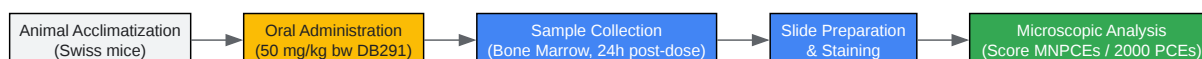
In Vitro Genotoxicity and Cytotoxicity in HepG2 Cells

This protocol summarizes the methodology used to assess genotoxicity and cytotoxicity in a human liver cell line.[1]

- Test System: Human hepatoma (HepG2) cell line.
- Test Compound: Commercial grade C.I. **Disperse Blue 291**.

- Concentrations: 200, 400, 600, 800, and 1000 µg/mL.
- Exposure: Cells were exposed to the dye for a defined period (e.g., 24 hours).
- Endpoints Measured:
 - Cytotoxicity: Cell viability was assessed, likely using a method such as the MTT or neutral red uptake assay.
 - DNA Damage (Comet Assay): After exposure, cells were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage. Tail length was measured as the primary metric.
 - Chromosomal Damage (Micronucleus Test): Cytochalasin-B was added to block cytokinesis, resulting in binucleated cells. After exposure, cells were harvested, fixed, and stained. The frequency of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in binucleated cells was scored.





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